molecular formula C22H23N9O B6569483 N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide CAS No. 1021228-77-2

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide

Cat. No. B6569483
CAS RN: 1021228-77-2
M. Wt: 429.5 g/mol
InChI Key: MGESKZYTVJZCRE-UHFFFAOYSA-N
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Description

“N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .


Synthesis Analysis

The synthesis of these compounds involves the alkylation reaction of the corresponding amines with previously obtained alkylating reagents . The final compounds are fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR Ranges (ATR, cm−1) for one of the derivatives were reported as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the alkylation of amines and the cyclization of β-keto amide derivatives . The reaction conditions and the choice of reagents can significantly influence the yield and the properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the yield of one of the derivatives was reported to be 57%, and its melting point was between 162–165 °C .

properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O/c32-22(19-15-23-6-7-24-19)25-8-9-31-21-18(14-28-31)20(26-16-27-21)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-7,14-16H,8-13H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESKZYTVJZCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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